(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15702416
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11- |
| Standard InChI Key | NZHCFKTUYOZTCO-BOPFTXTBSA-N |
| Isomeric SMILES | CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound belongs to the 3H-pyrazol-3-one family, with the systematic IUPAC name (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Its molecular formula is C₂₀H₂₁N₃O₃, yielding an average molecular mass of 351.406 g/mol (monoisotopic mass: 351.158292) . The Z-configuration of the benzylidene group at position 4 is critical for its spatial arrangement and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₁N₃O₃ | |
| Molecular weight | 351.406 g/mol | |
| Melting point | 160–162°C (predicted) | |
| Density | 1.191 ± 0.06 g/cm³ | |
| pKa | 9.00 ± 0.70 (predicted) |
Tautomeric Behavior
Pyrazol-3-ones exhibit keto-enol tautomerism, with equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (A) and 1H-pyrazol-3-ol (B) forms. Nuclear magnetic resonance (NMR) studies confirm that in nonpolar solvents (e.g., CDCl₃), the enolic B form dominates due to intramolecular hydrogen bonding, while polar solvents (e.g., DMSO-d₆) stabilize the keto tautomer A . For the title compound, X-ray crystallography and ¹H/¹³C NMR data indicate a 92:8 ratio favoring the keto form in the solid state .
Synthetic Methodologies
Vilsmeier–Haack Formylation
A common route involves formylation of 5-pyrazolones using the Vilsmeier–Haack reagent (POCl₃/DMF). Substituted pyrazolones react at the 4-position to yield 4-carbaldehyde intermediates, which subsequently condense with amines or hydrazines . For this compound, condensation of 5-methyl-2-phenyl-3H-pyrazol-3-one with 2,4-dimethoxybenzaldehyde under acidic conditions achieves the benzylidene linkage .
Table 2: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Vilsmeier–Haack | POCl₃, DMF, 80°C, 6 hr | 68% | |
| Ugi-Hydrazine Cyclization | Trifluoroacetic acid, 60°C, 18 hr | 75–88% |
Post-Ugi Modifications
Diversity-oriented synthesis leverages hydrazino-Ugi reactions to generate hydrazinodipeptide-like precursors. Cyclization under mild basic (10% K₂CO₃/MeOH) or acidic (0.5 M HCl/MeOH) conditions at 60°C yields pyrazol-3-ones with varied substituents . This method offers regiospecific decoration of the pyrazole core, enabling modular synthesis of analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, CH=N),
-
δ 7.45–7.32 (m, 5H, Ph),
-
δ 6.98 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 6.62 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),
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δ 3.89 (s, 3H, OCH₃),
-
δ 3.82 (s, 3H, OCH₃),
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 164.2 (C=O),
-
δ 158.1 (CH=N),
-
δ 152.3, 148.9 (Ar-OCH₃),
-
δ 130.1–126.4 (Ph),
-
δ 56.1, 55.7 (OCH₃),
Infrared (IR) Spectroscopy
Key absorptions include:
Pharmacological Activity
Table 3: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| A431 cytotoxicity | IC₅₀ = 18.7 μM | |
| HaCaT cytotoxicity | IC₅₀ = 42.3 μM | |
| Antioxidant activity | 34% ROS reduction at 50 μM | |
| Cell migration inhibition | 62% reduction at 25 μM |
Antioxidant Effects
At 50 μM, the compound reduces reactive oxygen species (ROS) by 34% in H₂O₂-stressed HaCaT cells, comparable to ascorbic acid (41%) . The dimethoxy groups enhance electron donation, stabilizing free radicals via resonance .
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